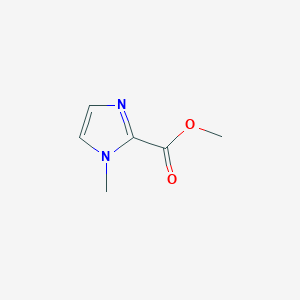
(2-甲基苯氧基)乙酰氯
描述
(2-Methylphenoxy)acetyl chloride is an organic compound with the chemical formula C9H9ClO2. It is a colorless to light yellow liquid with a pungent odor . This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
科学研究应用
(2-Methylphenoxy)acetyl chloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the preparation of bioactive compounds that can be studied for their biological activities.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用机制
Target of Action
Acetyl chloride, a related compound, is known to interact with cholinergic receptors . These receptors play a significant role in a variety of physiological functions, including sympathetic and parasympathetic responses of the autonomous nervous system .
Mode of Action
It’s plausible that it may share similarities with acetyl chloride, which inhibits the release of acetylcholine from the presynaptic end of the neuron . This inhibition leads to neuromuscular blockage and paralysis .
Biochemical Pathways
Acetyl coa, a related compound, is involved in numerous metabolic pathways, including the acetyl coa pathway, which is considered one of the most ancient and essential biochemical pathways . This pathway plays a crucial role in the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens .
Pharmacokinetics
Its molecular weight is 18462 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Related compounds such as acetyl chloride have been shown to cause neuromuscular blockage and paralysis .
准备方法
(2-Methylphenoxy)acetyl chloride can be synthesized from (2-methylphenoxy)acetic acid. The synthesis involves the reaction of (2-methylphenoxy)acetic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
(2-Methylphenoxy)acetic acid+SOCl2→(2-Methylphenoxy)acetyl chloride+SO2+HCl
This method is commonly used in laboratory settings due to its simplicity and efficiency .
化学反应分析
(2-Methylphenoxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form (2-methylphenoxy)acetic acid and hydrochloric acid.
Reduction: It can be reduced to (2-methylphenoxy)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like pyridine for nucleophilic substitution and acidic or basic conditions for hydrolysis .
相似化合物的比较
(2-Methylphenoxy)acetyl chloride can be compared with other acyl chlorides, such as benzoyl chloride and acetyl chloride. While all these compounds are acylating agents, (2-Methylphenoxy)acetyl chloride is unique due to the presence of the (2-methylphenoxy) group, which imparts specific reactivity and properties. Similar compounds include:
Benzoyl chloride: Used in the synthesis of benzoyl derivatives.
Acetyl chloride: Used in the synthesis of acetyl derivatives.
(4-Methylphenoxy)acetyl chloride: Similar structure but with a different position of the methyl group
This uniqueness makes (2-Methylphenoxy)acetyl chloride valuable in specific synthetic applications where the (2-methylphenoxy) group is required.
属性
IUPAC Name |
2-(2-methylphenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUPIOFRAVBUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493508 | |
| Record name | (2-Methylphenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15516-43-5 | |
| Record name | (2-Methylphenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)




![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)







